3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide
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Overview
Description
3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide is an organic compound with the molecular formula C12H14INO2 It is a derivative of butenamide, featuring an iodine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide typically involves the reaction of 3-iodobut-2-enamide with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and methoxyphenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methylaniline
- 3-iodo-N-[(4-methoxyphenyl)methyl]aniline
- 3-iodo-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide
Uniqueness
3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide is unique due to its specific structural features, such as the presence of both an iodine atom and a methoxyphenyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14INO2 |
---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H14INO2/c1-9(13)7-12(15)14-8-10-3-5-11(16-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15) |
InChI Key |
OYEGDNXOEZLAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=C(C=C1)OC)I |
Origin of Product |
United States |
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